5(6)-carboxyfluorescein
Description
5(6)-Carboxyfluorescein (5(6)-FAM) is a fluorescein derivative featuring a carboxylic acid group at either the 5- or 6-position of the xanthene ring. This structural isomerism makes it a mixture of two regioisomers (5-FAM and 6-FAM), which are challenging to separate due to their nearly identical physicochemical properties . The compound exhibits strong fluorescence with excitation/emission maxima at 492/518 nm, making it a widely used fluorescent probe in biological assays, oligonucleotide labeling, and drug delivery studies . Its hydrophilic nature and negative charge at physiological pH limit its membrane permeability, rendering it ideal for tracking extracellular or post-lysis intracellular processes . Applications include calibrating fluorescence measurements , monitoring liposome leakage , and serving as a quencher in Förster resonance energy transfer (FRET)-based biosensors .
Properties
IUPAC Name |
acetic acid;3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.C2H4O2/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-2(3)4/h1-10,21-22H;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRVUBZYHZGASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5(6)-Carboxyfluorescein can be synthesized through the reaction of fluorescein with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which facilitates the formation of the carboxylic acid group at the 5 or 6 position of the fluorescein molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5(6)-Carboxyfluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fluorescence properties of the compound.
Substitution: Substitution reactions can introduce different functional groups to the molecule, altering its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxyfluorescein derivatives with altered fluorescence, while substitution can produce a variety of functionalized fluorescein compounds.
Scientific Research Applications
Biological Imaging and Cell Tracking
5(6-Carboxyfluorescein is extensively used in biological imaging due to its ability to label biomolecules. It is particularly effective for tracking cellular processes:
- Cellular Imaging : CF is employed in fluorescence microscopy and flow cytometry for visualizing cells and tissues. Its membrane-impermeant nature allows researchers to study membrane permeability and cellular uptake mechanisms .
- Symplastic Tracing : In vascular plants, CF can act as a symplastic tracer, moving through the phloem due to its structural similarity to sucrose. This property enables researchers to study transport mechanisms within plant systems .
Diagnostic Assays
In medical research, CF serves as a marker in various diagnostic assays:
- Intracellular pH Measurement : CF is a popular probe for determining intracellular pH levels. Its fluorescence properties change with pH, allowing for real-time monitoring of cellular environments .
- Drug Resistance Studies : CF has been used to study multidrug resistance mechanisms in cancer cells by tracking the activity of efflux transporters such as MRP2 (multidrug resistance-associated protein 2).
Chemical Analysis
In analytical chemistry, CF functions as a fluorescent tracer:
- Fluorescence Spectroscopy : The compound is utilized in various chemical reactions and processes to monitor reaction kinetics through fluorescence changes.
- Quality Control : CF is applied in industrial settings for quality control processes, particularly in the monitoring of chemical reactions .
Case Study 1: Monitoring Ion Channel Activity
Researchers have employed this compound as an intravesicular pH probe to detect activity in ion channels like gramicidin A. This application demonstrates the compound's utility in studying ion channel selectivity and cooperativity through colorimetric detection methods.
Case Study 2: Tracking Drug Transport Mechanisms
A study focused on the use of CF to investigate drug transport mechanisms in cancer cells highlighted its role as a substrate for MRP2. By monitoring fluorescence intensity changes, researchers were able to quantify the efflux activity of this transporter, providing insights into drug disposition and resistance mechanisms.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings/Benefits |
|---|---|---|
| Biological Imaging | Cellular imaging and tracking | Enables visualization of cellular processes |
| Diagnostic Assays | Intracellular pH measurement | Real-time monitoring of cellular environments |
| Chemical Analysis | Fluorescence spectroscopy | Monitors reaction kinetics |
| Drug Resistance Studies | Tracking efflux transporter activity | Insights into drug disposition mechanisms |
Mechanism of Action
The mechanism by which 5(6)-carboxyfluorescein exerts its effects is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible green light. This fluorescence is used to track and visualize various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological studies.
Comparison with Similar Compounds
Key Research Findings
- Charge-Dependent Permeability : 5(6)-FAM’s negative charge impedes placental transfer compared to uncharged molecules, highlighting its suitability for extracellular studies .
- Self-Quenching : At concentrations >10 mM, 5(6)-FAM exhibits self-quenching, a property exploited in liposome leakage assays .
- Isomer-Specific Applications: Single-isomer 5-FAM ensures reproducible results in CRISPR-based diagnostics, while the mixed isomer form remains cost-effective for general use .
Biological Activity
5(6)-Carboxyfluorescein (CF) is a fluorescent dye widely used in biological research for its ability to label biomolecules and assess various biological processes. This article explores its biological activity, mechanisms of action, applications in research, and case studies that highlight its utility in different experimental contexts.
This compound is a derivative of fluorescein, characterized by its carboxyl groups which enhance its reactivity and solubility in aqueous environments. The dye exhibits strong fluorescence with excitation/emission maxima at approximately 492 nm and 514 nm, respectively . Its pH sensitivity allows it to act as a useful probe for monitoring intracellular pH changes, especially in cancerous tissues where pH can be significantly altered.
Fluorescence Quenching and Dimerization
When encapsulated in liposomes, this compound experiences significant fluorescence quenching due to dimerization. Studies indicate that at concentrations around 0.2 M, 97-98% of the fluorescence is quenched, primarily due to the formation of non-fluorescent dimers . This phenomenon is critical when designing experiments involving CF, as the concentration must be carefully controlled to avoid misleading results.
Cell Labeling and Tracking
this compound is commonly used for labeling cells in proliferation studies. Its ability to stably incorporate into cell membranes allows researchers to track cell division through flow cytometry. This method enables the resolution of up to ten successive cell divisions, providing insights into cellular behavior during immune responses .
Applications in Research
-
Cell Proliferation Studies
CF has been effectively utilized to monitor cell division rates in various immune cell types. By labeling cells with CF, researchers can analyze the effects of different stimuli on proliferation and differentiation . -
Tumor Microenvironment Analysis
The dye's pH sensitivity makes it particularly valuable for studying tumor microenvironments. In vivo applications have shown that CF can help delineate tumor boundaries based on pH variations, which are often indicative of malignancy . -
Anticancer Drug Development
CF has been employed in assays to evaluate the effectiveness of anticancer drugs by assessing their impact on cell viability and proliferation rates .
Case Study 1: Fluorophore Impact on Peptide Activity
A study investigated how different fluorophores, including this compound, affect the biological activity of anticancer peptides. The results indicated that CF significantly modulated peptide performance compared to unlabeled counterparts, highlighting the importance of fluorophore selection in experimental design .
Case Study 2: In Vivo pH Mapping
Research utilizing CF for in vivo pH mapping demonstrated its effectiveness in distinguishing between normal and tumor tissues based on their interstitial fluid pH levels. This study illustrated CF's potential as a diagnostic tool in oncology .
Data Table: Comparison of Fluorescent Dyes
| Property | This compound | Rhodamine B | FITC |
|---|---|---|---|
| Excitation Max (nm) | 492 | 540 | 495 |
| Emission Max (nm) | 514 | 625 | 519 |
| pH Sensitivity | Yes | No | Limited |
| Membrane Permeability | No | Yes | Yes |
| Stability of Conjugates | High | Moderate | Low |
Q & A
Q. How should leakage data from lipid vesicles be analyzed when using this compound?
-
Calculate leakage percentage using the formula:
where = fluorescence at time , = initial fluorescence, and = fluorescence after Triton X-100 lysis. Account for membrane composition effects (e.g., DOPC/DOPG ratios alter leakage kinetics) .
Q. What strategies improve signal-to-noise ratios in single-molecule detection assays?
- Use total transported charge recovery methods (Figure 3B, ) to quantify ion channel activity. For low-abundance targets, integrate data over extended time windows (≥30 minutes) and apply noise-reduction algorithms (e.g., wavelet filtering).
Tables for Critical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
